molecular formula C31H29N3O5 B15153788 Methyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B15153788
M. Wt: 523.6 g/mol
InChI Key: MLFRZYLPZKZODH-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE is a complex organic compound that features a combination of benzoylpiperazine and methoxynaphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzoylpiperazine: This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.

    Synthesis of Methoxynaphthalene Derivative: Methoxynaphthalene can be synthesized through the methylation of naphthol using methyl iodide in the presence of a base.

    Coupling Reaction: The final step involves coupling the benzoylpiperazine and methoxynaphthalene derivatives with a benzoate ester under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-HYDROXYNAPHTHALENE-2-AMIDO)BENZOATE
  • METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORONAPHTHALENE-2-AMIDO)BENZOATE
  • METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-FLUORONAPHTHALENE-2-AMIDO)BENZOATE

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C31H29N3O5

Molecular Weight

523.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C31H29N3O5/c1-38-28-20-23-11-7-6-10-22(23)18-25(28)29(35)32-26-19-24(31(37)39-2)12-13-27(26)33-14-16-34(17-15-33)30(36)21-8-4-3-5-9-21/h3-13,18-20H,14-17H2,1-2H3,(H,32,35)

InChI Key

MLFRZYLPZKZODH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)C(=O)OC)N4CCN(CC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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